D-sorbose

Vue d'ensemble

Description

Keto-D-sorbose is a D-sorbose. It is an enantiomer of a keto-L-sorbose.

This compound is a natural product found in Sparganium stoloniferum with data available.

A ketose sugar that is commonly used in the commercial synthesis of ASCORBIC ACID.

Mécanisme D'action

Target of Action

D-Sorbose, a rare sugar, primarily targets the disaccharidase enzyme in the body . This enzyme is responsible for breaking down complex sugars into simpler forms. This compound’s interaction with this enzyme can influence the body’s glucose and insulin levels .

Mode of Action

This compound acts by inhibiting the activity of disaccharidase . This inhibition results in a suppressive action on postprandial (after meal) blood levels of glucose and insulin in the body . This means that this compound can potentially regulate blood sugar levels, making it a compound of interest for managing conditions like diabetes.

Biochemical Pathways

It is known that this compound can be converted to l-sorbose by the enzyme d-tagatose 3-epimerase . This conversion is part of the carbohydrate metabolism pathway, which plays a crucial role in energy production and other metabolic processes in the body.

Result of Action

The primary result of this compound’s action is the potential suppression of postprandial elevation of blood glucose and improvement of glycaemic control . This could have significant implications for managing blood sugar levels and preventing lifestyle-related diseases such as type 2 diabetes .

Analyse Biochimique

Biochemical Properties

D-sorbose plays a significant role in various biochemical reactions. It is involved in the epimerization process, where D-tagatose 3-epimerase catalyzes the conversion of D-tagatose to this compound . This enzyme also recognizes D-fructose as a substrate for D-allulose production . The optimal temperature and pH for the activity of D-tagatose 3-epimerase are 50°C and 8.0, respectively . The enzyme’s active site includes a hydrogen bond network with Mn2+ and specific amino acid residues that regulate the catalytic reaction .

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving Sprague-Dawley rats, dietary supplementation of this compound significantly lowered serum insulin levels without affecting glucose levels . This suggests that this compound may improve glucose metabolism by reducing insulin secretion . Additionally, the relative weight of the cecum increased significantly in the this compound group, indicating potential effects on gut health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme interactions. D-tagatose 3-epimerase catalyzes the reversible interconversion of D-tagatose and this compound . The enzyme’s active site includes specific amino acid residues that form a unique interaction with the substrate, facilitating the epimerization process . This interaction is crucial for the enzyme’s catalytic activity and the subsequent production of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound is stable under moderate reaction conditions and can be efficiently produced through enzymatic pathways . Long-term effects on cellular function have been noted, particularly in terms of glucose metabolism and insulin secretion

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies with Sprague-Dawley rats, a 3% this compound diet significantly lowered serum insulin levels without affecting glucose levels . This indicates a threshold effect where this compound can improve glucose metabolism at specific dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from D-tagatose through the action of D-tagatose 3-epimerase . This enzyme also catalyzes the conversion of D-fructose to D-allulose, indicating its role in the broader metabolic network of rare sugars . The involvement of this compound in these pathways highlights its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The enzyme D-tagatose 3-epimerase plays a crucial role in the production and localization of this compound

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with enzymes and other biomolecules. D-tagatose 3-epimerase, which catalyzes the production of this compound, is localized in specific cellular compartments

Activité Biologique

D-sorbose is a naturally occurring rare sugar that has garnered attention for its potential biological activities, particularly in the context of glucose metabolism and its implications for health. This article reviews the biological activity of this compound, focusing on its effects on disaccharidase activity, insulin levels, and potential applications as a dietary ingredient.

Overview of this compound

This compound is a ketose sugar that is structurally related to D-fructose. It is found in various fruits and is produced through the fermentation of certain carbohydrates. Due to its unique properties, this compound has been investigated for its potential as a low-calorie sweetener and its role in managing blood glucose levels.

Inhibition of Disaccharidase Activity

One of the significant biological activities of this compound is its ability to inhibit disaccharidase enzymes, particularly sucrase and maltase. This inhibition can lead to reduced absorption of glucose from dietary sources, thereby influencing postprandial blood glucose levels.

Research Findings

- Inhibition Mechanism : this compound exhibits an uncompetitive inhibition mode on sucrase activity with a value of 7.5 mM, which is significantly lower than that of L-sorbose (60.8 mM) . This suggests that this compound is a more potent inhibitor compared to other rare sugars.

- Postprandial Effects : In studies conducted on rats, administration of sucrose solutions containing this compound resulted in significantly lower increases in blood glucose and insulin levels compared to sucrose alone. This indicates that this compound may help mitigate the glycemic response after meals .

| Sugar Type | Inhibition Type | (mM) |

|---|---|---|

| This compound | Uncompetitive | 7.5 |

| L-sorbose | Competitive | 60.8 |

Impact on Insulin Levels

This compound has also been shown to affect insulin secretion, which is crucial for glucose metabolism. A study involving male Sprague-Dawley rats demonstrated that dietary supplementation with this compound significantly lowered serum insulin levels without altering blood glucose concentrations.

- Study Details : Rats fed a diet containing 3% this compound for 28 days exhibited a significant decrease in serum insulin levels (p < 0.05) compared to control groups . The relative weight of the cecum also increased in the this compound group, suggesting potential changes in gut microbiota or digestive processes.

Potential Applications

Given its ability to modulate glucose metabolism and insulin secretion, this compound presents several potential applications:

- Dietary Sweetener : As a low-calorie sweetener, this compound could be beneficial for individuals seeking to manage their weight or blood sugar levels.

- Functional Food Ingredient : Its properties may contribute to food formulations aimed at preventing lifestyle-related diseases such as type 2 diabetes mellitus .

Case Studies

- Animal Studies : Research involving rats has consistently shown that this compound can reduce postprandial glucose and insulin spikes when included in diets high in sucrose . These findings support the hypothesis that this compound could be used effectively in dietary interventions for metabolic disorders.

- Human Studies : Although less common, studies have indicated that urinary excretion rates of this compound are significant, suggesting effective absorption and metabolism in humans . Further clinical trials are needed to explore its effects in human populations.

Applications De Recherche Scientifique

Nutritional Applications

D-sorbose has garnered attention for its potential role as a low-calorie sweetener and its effects on metabolic health. Research indicates that this compound can inhibit disaccharidase activity, which may help regulate postprandial blood glucose and insulin levels.

Key Findings:

- Inhibition of Disaccharidases: this compound has been shown to strongly inhibit sucrase activity in both rats and humans, with a value of 7.5 mM, suggesting its potential as a sweetener that could mitigate spikes in blood glucose and insulin after meals .

- Dietary Impact on Insulin Levels: In a study involving Sprague-Dawley rats, dietary supplementation with this compound significantly lowered serum insulin levels without affecting glucose levels, indicating its potential for improving glucose metabolism .

Food Science Applications

This compound is increasingly used in the food industry due to its unique properties as a low-caloric sweetener and its ability to enhance functional food products.

Functional Properties:

- Sweetener Development: this compound is being explored as an alternative sweetener to traditional sugars, particularly for products aimed at individuals with metabolic disorders such as diabetes .

- Food Processing Stability: this compound's stability under various processing conditions (pH, temperature) makes it suitable for incorporation into processed foods .

Biochemical Applications

This compound also holds promise in biochemical research and applications due to its enzymatic synthesis and potential as a prebiotic.

Biochemical Insights:

- Enzymatic Synthesis: Recent studies have optimized the enzymatic synthesis of this compound using a one-pot four-enzyme system, which allows for efficient production from inexpensive substrates .

- Prebiotic Potential: As a prebiotic, this compound may promote gut health by selectively stimulating beneficial gut bacteria, contributing to improved gastrointestinal function .

Data Table: Summary of this compound Applications

Case Studies

- Effect on Insulin Levels:

- Disaccharidase Inhibition:

Propriétés

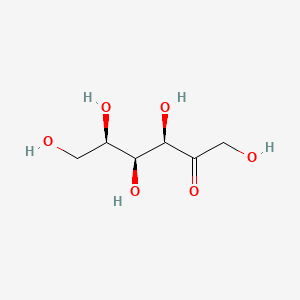

IUPAC Name |

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-PYWDMBMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018679 | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-56-3, 3615-39-2 | |

| Record name | D-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Sorbose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ09461NJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.